![molecular formula C18H16N6O3 B2765164 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 863018-32-0](/img/structure/B2765164.png)
2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of related triazolo[4,5-d]pyrimidin compounds involves various chemical reactions that yield a range of derivatives with potential biological activities. For instance, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents highlights the versatility of triazolo-pyrimidin derivatives in medicinal chemistry, showcasing their utility in generating mediator release inhibitors through specific synthetic pathways (Medwid et al., 1990).
Potential Biological Activities
The synthesis and assessment of various heterocycles incorporating triazolo and pyrimidine moieties reveal their potential in addressing biological targets. For example, the investigation of insecticidal activity against the cotton leafworm, Spodoptera littoralis, demonstrates the bioactive potential of these compounds in agricultural contexts (Fadda et al., 2017). Moreover, the synthesis and anticancer activity evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives against leukemia cell lines highlight the therapeutic applications of structurally similar compounds (Horishny et al., 2021).
Chemical Properties and Modifications
Research on the chemical properties and modifications of triazolo[4,5-d]pyrimidin derivatives uncovers their chemical versatility and potential for generating novel compounds with enhanced biological or physical properties. The study of purine analogues as amplifiers of phleomycin, for example, provides insights into the chemical modifications that can enhance the biological efficacy of related compounds (Brown et al., 1978).
Mechanism of Action
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells . Aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . It has been identified as a reversible LSD1 inhibitor . The compound shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B), indicating a specific interaction with LSD1 .
Biochemical Pathways
Upon inhibition of LSD1, the compound affects the methylation status of histones, particularly histone H3 . This alteration can lead to changes in gene expression, affecting various cellular pathways involved in cell proliferation and migration .
Result of Action
When cells (such as MGC-803 cells) are treated with the compound, the activity of LSD1 can be significantly inhibited . This leads to a suppression of cell migration ability , which could potentially slow down the progression of certain cancers.
properties
IUPAC Name |
2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c25-15(19-9-14-7-4-8-27-14)11-23-12-20-17-16(18(23)26)21-22-24(17)10-13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRCPBCOUNGYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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